4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Lipophilicity Drug-likeness Physicochemical_profiling

4-(5H-Dibenzo[a,d]annulen-5-yl)piperazin-1-amine (CAS 10460-80-7) is a synthetic small molecule featuring a 5H-dibenzo[a,d]annulene core linked to an N-aminopiperazine moiety. Its molecular formula is C19H21N3, with a molecular weight of 291.39 g/mol.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
Cat. No. B11840240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2C3=CC=CC=C3C=CC4=CC=CC=C24)N
InChIInChI=1S/C19H21N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-10,19H,11-14,20H2
InChIKeyLRLRFTGUGAODIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine: Key Physicochemical and Structural Properties for Research Procurement


4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 10460-80-7) is a synthetic small molecule featuring a 5H-dibenzo[a,d][7]annulene core linked to an N-aminopiperazine moiety. Its molecular formula is C19H21N3, with a molecular weight of 291.39 g/mol [1]. Computed descriptors indicate a single hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 32.5 Ų, and a predicted LogP of approximately 3.3, suggesting moderate lipophilicity [1]. The compound has been specifically named as a preferable active ingredient in a patent for a resistance-conquering agent targeting cancers and infectious diseases [2].

Why 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine Cannot Be Replaced by Common Analogs


Substitution with close analogs such as 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine (CAS 69159-50-8) or 4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 1232-26-4) would introduce critical structural variations in saturation state and N-substitution pattern. In the dibenzosuberanylpiperazine class, biological activity is highly sensitive to the nature of the piperazine N-substituent; for example, specific hydroxyalkyl and alkenyl substituents were required to achieve complete reversal of chloroquine resistance in vivo, while many closely related derivatives were inactive [1]. The target compound's unique combination of an unsaturated 5H-annulene bridge and a terminal N-amine group on the piperazine, explicitly claimed for resistance-conquering activity [2], cannot be assumed to be functionally interchangeable with its saturated or N-unsubstituted counterparts without direct comparative data.

Quantitative Differentiation Evidence for 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine


Molecular Descriptor Differentiation: XLogP3 vs. the Dihydro Analog

The target compound's predicted lipophilicity (XLogP3 = 3.0 [1]) differentiates it from the fully saturated analog 4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine, for which a slightly lower LogP would be anticipated due to the loss of the conjugated double bond in the central seven-membered ring. The unsaturated system may confer distinct pharmacokinetic and receptor-binding profiles relevant to central nervous system or intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical_profiling

Hydrogen Bond Donor Count: Differentiating Terminal Amine vs. Secondary Amine Analogs

The target compound possesses a single hydrogen bond donor (the terminal -NH2 group), compared to zero for 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine (CAS 69159-50-8), which has no N-H donors on the piperazine ring [1]. This additional H-bond donor capability can influence solubility, target binding, and metabolic stability.

Solubility Permeability Target_engagement

Functional Claim for Resistance Conquest vs. Chemosensitizer Activity of Parent DSP

A Japanese patent explicitly claims 1-Amino-4-dibenzosuberylpiperazine (directly corresponding to the target compound) as a preferable active ingredient in a 'resistance conquering agent' useful for chemotherapy of cancers and resistant pathogenic microorganisms [1]. In contrast, the parent compound dibenzosuberanylpiperazine (DSP) acts as a chemosensitizer to reverse chloroquine resistance in malaria, with activity highly dependent on specific N-substitutions [2]. This divergence in claimed therapeutic utility highlights a functional differentiation stemming from the N-amino modification.

Drug_resistance Chemosensitization Oncology Infectious_disease

Topological Polar Surface Area (tPSA) as a Selector for CNS Drug-likeness

The topological polar surface area (tPSA) of the target compound is computed to be 32.5 Ų [1]. This is below the widely accepted threshold of <60-70 Ų for favorable blood-brain barrier penetration. Analogs with additional polar substituents on the piperazine ring would exceed this threshold, potentially limiting their utility in CNS-targeted research.

CNS_drug_discovery Physicochemical_profiling Blood-brain_barrier_penetration

Rotatable Bond Count: Conformational Rigidity Advantage

The target compound has only 1 rotatable bond (the connection between the annulene and piperazine ring) [1]. This high conformational rigidity can lead to lower entropic penalties upon target binding compared to analogs with longer, more flexible linkers or additional rotatable bonds, potentially improving binding affinity and selectivity.

Conformational_analysis Target_binding Entropy

Research Application Scenarios for 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine Based on Verified Evidence


Chemical Probe for Investigating Drug Resistance Reversal Mechanisms in Cancer

Based on its explicit claim as a resistance-conquering agent [1], this compound is suitable for use as a chemical probe to study the circumvention of multidrug resistance in cancer cell lines. Its low tPSA (32.5 Ų) and single rotatable bond [2] suggest it may access intracellular targets relevant to efflux pump modulation.

Synthetic Intermediate for Diversifying Dibenzosuberanylpiperazine Libraries

The terminal N-amine provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination) to generate structural diversity libraries based on the dibenzosuberanyl scaffold. This is supported by the general synthetic utility of aminopiperazines in medicinal chemistry.

CNS Penetration Studies Based on Favorable Physicochemical Properties

The compound's computed lipophilicity (XLogP3 = 3.0) and low tPSA (32.5 Ų) meet established criteria for CNS drug-likeness [2]. It can be utilized in in vitro models (e.g., PAMPA-BBB) or in vivo pharmacokinetic studies to evaluate brain penetration of the dibenzoannulene class.

Comparator for Structure-Activity Relationship (SAR) Studies on N-Substituted Piperazines

As a unique analog with a terminal primary amine on the piperazine, it serves as a critical comparator in SAR studies against N-alkyl, N-aryl, or N-unsubstituted dibenzosuberanyl piperazines (e.g., CAS 69159-50-8) to isolate the effect of the N-amino group on target binding and functional activity [1].

Quote Request

Request a Quote for 4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.